molecular formula C14H15BO5 B13107981 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione

Cat. No.: B13107981
M. Wt: 274.08 g/mol
InChI Key: NGVWPAHQYGYZJV-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione is a boron-containing derivative of isobenzofuran-1,3-dione (phthalic anhydride) functionalized with a pinacol boronate ester group. This compound is structurally characterized by the presence of a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position of the aromatic anhydride core. The boronate ester group enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, and polymer chemistry applications, particularly in ring-opening copolymerizations with epoxides .

The synthesis of this compound typically involves palladium-catalyzed borylation or nucleophilic substitution reactions under anhydrous conditions. For example, a Schlenk flask procedure using potassium acetate as a base and finely ground reactants has been documented, ensuring moisture-sensitive handling .

Properties

Molecular Formula

C14H15BO5

Molecular Weight

274.08 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C14H15BO5/c1-13(2)14(3,4)20-15(19-13)9-7-5-6-8-10(9)12(17)18-11(8)16/h5-7H,1-4H3

InChI Key

NGVWPAHQYGYZJV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)OC3=O

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • Temperature: Typically 80–110 °C
  • Time: 8 to 16 hours depending on scale and conditions
  • Atmosphere: Inert (argon or nitrogen) to avoid catalyst deactivation

Reaction Mechanism

The reaction proceeds via palladium-catalyzed oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

Detailed Experimental Procedures

Example Procedure from Literature

Step Reagents & Conditions Description Yield
1 4-Bromo-isobenzofuran-1,3-dione (0.5 mmol), bis(pinacolato)diboron (1.0 mmol), Pd(dppf)Cl2 (0.05 mmol), KOAc (1.5 mmol), dry dioxane (5 mL) The mixture is placed in a Schlenk tube under argon, stirred and heated at 100 °C for 8 hours 75% isolated yield of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione
2 Workup: Cooling, quenching with saturated brine, extraction with dichloromethane, drying over Na2SO4, and purification by silica gel chromatography (DCM:petroleum ether 10:1) Purified yellow solid obtained -

This method is adapted from the synthesis of related boronate esters such as 6-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione, which shares a similar structural motif and synthetic approach.

Alternative Conditions

  • Use of N,N-dimethylformamide (DMF) as solvent with potassium carbonate or sodium hydride as base for related pyrazole-boronate derivatives.
  • Microwave-assisted heating to reduce reaction time to under 1 hour in some cases.
  • Use of other palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Range Notes/Comments
Starting material 4-Bromo-isobenzofuran-1,3-dione Commercially available or synthesized precursor
Boron source Bis(pinacolato)diboron (B2Pin2) Common boron reagent for borylation
Catalyst Pd(dppf)Cl2 (5-10 mol%) Effective for aryl bromides
Base Potassium acetate (KOAc) Mild base, promotes transmetallation
Solvent 1,4-Dioxane or DMF Dry, oxygen-free
Temperature 80–110 °C Elevated temperature required
Reaction time 8–16 hours Can be shortened with microwave assistance
Atmosphere Argon or nitrogen Prevents catalyst oxidation and moisture interference
Yield 60–75% Dependent on scale and purification method

Research Findings and Notes

  • The palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron is a well-established, reliable method for preparing aryl boronate esters, including the target compound.
  • The use of potassium acetate as base is preferred due to its mildness and compatibility with the catalyst system.
  • Reaction under inert atmosphere is crucial to maintain catalyst activity and product purity.
  • Purification is typically achieved by silica gel column chromatography using non-polar to moderately polar eluents such as petroleum ether/dichloromethane mixtures.
  • Alternative synthetic routes involving lithiation followed by borylation are less common for this compound due to the sensitivity of the anhydride moiety.
  • The compound is sensitive to moisture and air, requiring careful handling and storage under inert conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Hydrolysis: The compound can undergo hydrolysis to yield the corresponding boronic acid and isobenzofuran-1,3-dione.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Aqueous Acids or Bases: For hydrolysis reactions.

Major Products

    Aryl or Vinyl Compounds: Formed from Suzuki-Miyaura coupling.

    Boronic Acids: Resulting from oxidation or hydrolysis.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione has several applications in scientific research:

    Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: Used in the preparation of advanced materials, including polymers and electronic materials.

    Biological Studies: Utilized in the synthesis of biologically active compounds for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of boronate ester-functionalized aromatic derivatives. Key structural analogues include:

Phthalimide Derivatives
  • 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3b) : Features a benzyl-phthalimide backbone with a boronate ester at the meta position. The methylene spacer between the aromatic ring and phthalimide distinguishes it from the target compound’s direct anhydride linkage .
  • 2-[4-Chloro-3-(boronate ester)benzyl]isoindoline-1,3-dione (3d) : Incorporates a chlorine substituent adjacent to the boronate group, enhancing electron-withdrawing effects and altering reactivity in cross-coupling reactions .
  • 2-[3-Fluoro-4-(boronate ester)benzyl]isoindoline-1,3-dione (3f) : Fluorine substitution at the para position modulates electronic properties, increasing stability and influencing Suzuki reaction efficiency .

Key Structural Differences :

  • Direct Anhydride vs. Phthalimide Linkage : The target compound’s isobenzofuran-1,3-dione core lacks the methylene spacer found in phthalimide derivatives (e.g., 3b, 3d, 3f), resulting in greater electron deficiency and reactivity toward nucleophiles.
  • Substituent Position : Boronate ester placement (para vs. meta) and additional halogens (Cl, F) in analogues significantly alter electronic profiles and applications.
Isobenzofuran-1,3-dione Isomers
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione (BPin-PA) : An isomer with the boronate ester at the 5-position. The positional isomerism affects crystallinity and copolymerization behavior with epoxides .

Physical and Spectral Properties

Compound Name Melting Point (°C) $^{11}\text{B-NMR} \delta$ (ppm) Key Spectral Features
Target Compound Not Reported ~30 (estimated) Aromatic protons downfield-shifted due to anhydride core.
3b 170–173 30.88 Phthalimide C=O at 167.8 ppm ($^{13}\text{C-NMR}$).
3d 102–104 30.6 Chlorine substituent induces deshielding ($^{1}\text{H-NMR}$ 7.71 ppm).
3f 101–103 30.06 Fluorine coupling ($^{13}\text{C-NMR}$ $J = 252.0$ Hz).
BPin-PA (5-position isomer) Not Reported Not Reported Structural isomerism impacts polymer backbone regularity.

Observations :

  • Melting points vary widely based on substituents; halogenated derivatives (3d, 3f) exhibit lower melting points than non-halogenated 3b.
  • Boron chemical shifts ($^{11}\text{B-NMR}$) remain consistent (~30 ppm) across analogues, indicating minimal electronic perturbation from substituents.

Comparison :

  • The target compound requires stringent anhydrous conditions due to its moisture-sensitive boronate ester and anhydride core.
  • Phthalimide derivatives (3b, 3d, 3f) employ nucleophilic substitution with methanesulfonyl chloride, achieving high yields (80–97%) under milder conditions .

Stability Considerations :

  • The anhydride core of the target compound increases susceptibility to hydrolysis compared to phthalimide derivatives, necessitating inert storage conditions.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane moiety which is known for its ability to form stable complexes with various biological targets. The molecular formula is C15H17BO3C_{15}H_{17}BO_{3} with a molecular weight of approximately 259.11 g/mol. Its structure can be represented as follows:

SMILES CC C C OB OC C C C C1 CC C2C C1 C O OC2 O\text{SMILES CC C C OB OC C C C C1 CC C2C C1 C O OC2 O}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various cellular pathways:

  • Inhibition of Enzymatic Activity : Research indicates that the dioxaborolane group can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data

Biological ActivityTargetEffect
CytotoxicityCancer Cell LinesInduces apoptosis
Enzyme InhibitionMetabolic EnzymesAlters cellular metabolism
AntimicrobialBacterial StrainsExhibits antibacterial properties

Case Study 1: Antitumor Efficacy

A study conducted by researchers at the Groningen Research Institute of Pharmacy explored the antitumor efficacy of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with cyclin-dependent kinases (CDKs). The results showed that modifications in the dioxaborolane structure enhanced selectivity towards CDK4/6 inhibitors. This suggests potential applications in cancer therapy where CDK inhibition is beneficial.

Case Study 3: Antimicrobial Properties

Research published in pharmaceutical journals highlighted the antimicrobial properties of the compound against gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating moderate activity.

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